2-(4-Iodobenzoyl)-3-methylpyridine
Overview
Description
2-(4-Iodobenzoyl)-3-methylpyridine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including medicinal chemistry, biochemistry, and pharmacology. IBMP is a pyridine derivative that has an iodobenzoyl group attached to it, making it a highly reactive compound.
Scientific Research Applications
Hydrogen Bonded Supramolecular Association : Research has investigated the hydrogen bonded supramolecular association in organic acid-base salts. One study focused on proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, which may provide insights into the behavior of similar compounds like 2-(4-Iodobenzoyl)-3-methylpyridine (Khalib et al., 2014).
Catalytic Processes : Another area of research explores the role of similar pyridine derivatives in catalytic processes, such as their influence on hydrodesulfurization and hydrodenitrogenation over various catalysts. This indicates the potential use of 2-(4-Iodobenzoyl)-3-methylpyridine in catalysis and chemical transformations (Egorova & Prins, 2006).
Solid-State NMR and Phase Transition : The polymorphism and phase transitions in compounds like 2-(2,4-dinitrobenzyl)-3-methylpyridine were investigated using solid-state NMR. Such research can be extrapolated to understand the behavior of 2-(4-Iodobenzoyl)-3-methylpyridine in similar conditions (Schmidt et al., 1999).
Optimization in Electrophoretic Separation : The electrophoretic mobilities of various methylpyridine isomers, including structures similar to 2-(4-Iodobenzoyl)-3-methylpyridine, were examined, indicating potential applications in separation technologies (Wren, 1991).
Molecular Structure Analysis and Antioxidant Activity : The structure of similar compounds like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one was analyzed for their antioxidant activities, DNA binding, and molecular docking studies, suggesting potential biomedical applications (Yılmaz et al., 2020).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid, is known to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
It can be inferred from the structurally similar compound that it may interact with its target enzyme to modulate its activity . The iodine atom in the compound could potentially enhance its binding affinity to the target, thereby altering the enzyme’s function.
Biochemical Pathways
Given its potential target, it can be inferred that it may influence the arachidonic acid pathway, leading to altered production of prostaglandins . This could have downstream effects on inflammatory responses.
Result of Action
If it does indeed target prostaglandin g/h synthase 1 and modulate the production of prostaglandins, it could potentially have anti-inflammatory effects .
properties
IUPAC Name |
(4-iodophenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYIKFJPHLJBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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